Carboxymethyl chitosan
Description
Structure
2D Structure
Properties
IUPAC Name |
N-[5-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37N3O14/c1-5(27)23-11-15(31)17(36-19-10(22)13(29)12(28)6(2-24)34-19)8(4-26)35-20(11)37-16-7(3-25)33-18(32)9(21)14(16)30/h6-20,24-26,28-32H,2-4,21-22H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNQXZLWHDQLRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)N)O)CO)CO)OC3C(C(C(C(O3)CO)O)O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37N3O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83512-85-0 | |
| Record name | 83512-85-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Derivatization of Carboxymethyl Chitosan
Conventional Carboxymethylation Approaches
Conventional methods for synthesizing carboxymethyl chitosan (B1678972) are widely employed due to their relative simplicity and scalability. These approaches typically result in a mixture of N- and O-substituted products, with the degree and site of substitution being influenced by the reaction parameters.
Direct Alkylation via Monochloroacetic Acid in Alkaline Media
The most prevalent method for synthesizing carboxymethyl chitosan is through direct alkylation using a haloacetic acid, most commonly monochloroacetic acid (MCA), in a strong alkaline medium. nih.gov This process, a type of Williamson ether synthesis, involves the activation of chitosan's hydroxyl and amino groups by a strong base, typically sodium hydroxide (B78521) (NaOH).
The general procedure involves two main steps: alkalization and etherification. First, chitosan is steeped in a concentrated NaOH solution, often at low temperatures, to induce swelling and generate alkoxide and activated amino groups. nih.gov This "alkali chitosan" is then reacted with monochloroacetic acid, usually dissolved in an alcohol like 2-propanol (isopropanol), which serves as the reaction medium. nih.govresearchgate.net The reaction temperature and duration are critical parameters that influence the characteristics of the final product. researchgate.netresearchgate.net At higher alkali concentrations (e.g., >25% NaOH), the reaction yields a mix of N- and O-carboxymethylated chitosan, with substitution occurring at the C-6 and C-3 hydroxyl groups and the C-2 amino group. nih.gov The reactivity of these sites generally follows the order of C-6 OH > C-3 OH > C-2 NH2. nih.gov
The degree of substitution is strongly dependent on the concentration of NaOH, the molar ratio of monochloroacetic acid to chitosan, reaction time, and temperature. nih.govresearchgate.net For instance, an increase in the NaOH concentration generally leads to a higher degree of substitution. nih.gov Following the reaction, the product is typically neutralized, washed with solvents like ethanol (B145695) to remove unreacted reagents and salts, and dried. dntb.gov.uaresearchgate.net
| Chitosan Source/Type | Reagents | Solvent | Reaction Conditions | Outcome/Degree of Substitution (DS) | Reference |
|---|---|---|---|---|---|
| Chitosan (unspecified) | NaOH, Monochloroacetic acid | Isopropanol (B130326) | 50°C, 12 h | DS 0.50 | nih.gov |
| Chitosan (unspecified) | NaOH, Monochloroacetic acid | Isopropanol/Water | Room Temperature, 3-10 h | DS 0.52-1.44 | researchgate.net |
| Chitosan (unspecified) | NaOH, Monochloroacetic acid | - | 40°C, 2 h | DS 0.75 | nih.gov |
| Chitosan (15 kDa) | NaOH, Monochloroacetic acid | 2-propanol/H2O | 0-60°C | Water solubility dependent on temperature |
Reductive Alkylation Strategies
Reductive alkylation provides a more selective route to N-carboxymethylated chitosan. This method involves a two-step process where the primary amino groups of chitosan first react with an aldehyde-containing compound, glyoxylic acid, to form a Schiff base (or imine) intermediate. mdpi.com This intermediate is then reduced in situ using a reducing agent, such as sodium borohydride (B1222165) or sodium cyanoborohydride, to form a stable secondary amine linkage, effectively attaching the carboxymethyl group to the nitrogen atom. mdpi.com
A typical synthesis involves dissolving chitosan in an aqueous solution, followed by the addition of glyoxylic acid monohydrate. After a period of reaction to allow for Schiff base formation, the pH is adjusted to alkaline conditions, and the reducing agent is added to complete the conversion to N-carboxymethyl chitosan. The degree of substitution can be influenced by the stoichiometry of the reactants. mdpi.com This method is advantageous for producing derivatives with carboxymethyl groups specifically located on the amino function, which can be desirable for certain applications.
| Chitosan Source/Type | Reagents | Reaction Conditions | Outcome | Reference |
|---|---|---|---|---|
| Low molecular weight chitosan | Glyoxylic acid, Sodium cyanoborohydride | Unspecified | N-carboxymethylchitosan | mdpi.com |
| Chitosan (unspecified) | Glyoxylic acid monohydrate, Sodium borohydride | Room temperature, pH adjusted to 10 for reduction | N-carboxymethyl chitosan (DS 9.80-26.25%) |
Michael Addition Protocols for Carboxymethylation
The Michael addition, or conjugate addition, offers another pathway for the modification of chitosan. This reaction typically involves the nucleophilic addition of the primary amino groups of chitosan to an α,β-unsaturated carbonyl compound. For the synthesis of a carboxymethyl-like derivative, acrylic acid is commonly used as the Michael acceptor. This reaction results in the formation of N-carboxyethylchitosan, a closely related derivative where the alkyl spacer is an ethyl group (-CH2CH2COOH) rather than a methyl group.
The synthesis is often carried out in an aqueous medium, where acrylic acid serves both as the reactant and the acidic solvent to dissolve the chitosan. researchgate.net The reaction can proceed under mild conditions, for example, by stirring a suspension of chitosan in an aqueous solution of acrylic acid at a moderately elevated temperature (e.g., 50-60°C) for an extended period. researchgate.net The degree of substitution can be controlled by adjusting the reaction temperature, time, and the molar ratio of acrylic acid to chitosan. This method is an effective and straightforward route for producing N-substituted carboxyalkyl chitosans with high water solubility.
| Chitosan Source/Type | Michael Acceptor | Solvent | Reaction Conditions | Product | Reference |
|---|---|---|---|---|---|
| Chitosan (SK10) | Acrylic acid | Water | Varying temp. and time | N-carboxyethylchitosan | |
| Chitosan | Acrylic acid | Water | 60°C, 2 days | N-carboxyethylchitosan | researchgate.net |
Regioselective Carboxymethylation and Positional Isomer Synthesis
Controlling the specific location of carboxymethyl groups on the chitosan backbone is crucial for tailoring the polymer's properties for specific advanced applications. Regioselective synthesis aims to produce specific positional isomers, such as N-carboxymethyl chitosan or O-carboxymethyl chitosan, by exploiting differences in the reactivity of the functional groups or by using protective group chemistry.
N-Carboxymethyl Chitosan Synthesis Routes
The synthesis of chitosan derivatives exclusively or predominantly substituted at the C-2 amino group can be achieved through several strategies. As detailed in section 2.1.2, reductive alkylation using glyoxylic acid is a primary method for selectively introducing carboxymethyl groups onto the nitrogen atom. mdpi.com
Alternatively, the reaction conditions of the direct alkylation method (see 2.1.1) can be manipulated to favor N-substitution. By conducting the carboxymethylation with monochloroacetic acid in a mildly alkaline medium (pH 8-8.5), the more nucleophilic amino groups are preferentially activated over the hydroxyl groups. nih.gov Under these conditions, mono- or di-N-substituted this compound can be obtained. nih.gov In another approach, reacting chitosan with 3-halopropionic acids under mild alkaline conditions (pH 8-9) has also been shown to result in alkylation exclusively at the amino groups, yielding N-(2-carboxyethyl)chitosans. Adjusting the pH to 14 in heterogeneous conditions has also been reported to favor N-substitution. nih.gov
O-Carboxymethyl Chitosan Synthesis Routes (e.g., via Schiff Base Protection)
To achieve selective carboxymethylation on the hydroxyl groups (O-carboxymethylation), the highly reactive amino group at the C-2 position must first be protected. A common and effective strategy is to convert the amino group into a Schiff base (imine) by reacting chitosan with an aromatic aldehyde, such as benzaldehyde. This reaction reversibly protects the amino function.
The protected chitosan (a Schiff base of chitosan) is then subjected to carboxymethylation using monochloroacetic acid in an alkaline medium. Under these conditions, the carboxymethyl groups are directed to the available hydroxyl groups, primarily at the C-6 position. Following the O-carboxymethylation, the protective Schiff base is easily removed by acid hydrolysis, regenerating the free amino group and yielding O-carboxymethyl chitosan. This multi-step process allows for the synthesis of a well-defined positional isomer.
N,O-Carboxymethyl Chitosan Dual Modification Strategies
N,O-carboxymethyl chitosan (N,O-CMCS) is a derivative of chitosan where carboxymethyl groups (–CH₂COOH) are introduced at both the amino (–NH₂) and hydroxyl (–OH) groups of the glucosamine (B1671600) units in the chitosan polymer chain. researchgate.net This dual modification enhances the properties of chitosan, most notably its solubility across a wide pH range, including acidic, neutral, and alkaline conditions. researchgate.net
The synthesis of N,O-CMCS is typically achieved by reacting chitosan with monochloroacetic acid in a strongly alkaline medium. iaamonline.orgimpactfactor.org The reaction conditions, particularly temperature, play a crucial role in determining the sites of carboxymethylation. While O-carboxymethylation is favored at lower temperatures, higher temperatures promote the substitution on both the amino and hydroxyl groups, leading to the formation of N,O-CMCS. scielo.brredalyc.org Specifically, reacting chitosan with monochloroacetic acid at elevated temperatures, such as 90°C, has been shown to yield N,O-CMCS. impactfactor.org
One common synthetic approach involves suspending chitosan in an isopropanol-water mixture, followed by the addition of a concentrated sodium hydroxide solution to activate the chitosan. Subsequently, monochloroacetic acid dissolved in isopropanol is added to the reaction mixture. researchgate.net The resulting N,O-CMCS is then typically precipitated, neutralized, and washed to obtain the final product. scielo.br
The dual modification imparts several advantageous properties to the chitosan derivative. N,O-CMCS exhibits low toxicity and high biocompatibility, making it a suitable material for various applications. researchgate.net The introduction of carboxymethyl groups enhances its antimicrobial activities against a broad spectrum of bacteria. researchgate.net
Optimization of Reaction Parameters in Carboxymethylation Processes
The synthesis of this compound (CMCS) is a multifaceted process where the reaction parameters significantly influence the final product's characteristics, such as the degree of substitution (DS), yield, and solubility. Careful optimization of these parameters is crucial for tailoring the properties of CMCS for specific applications.
Influence of Alkali Concentration on Reaction Efficiency and Degree of Substitution
The concentration of the alkali, typically sodium hydroxide (NaOH), is a critical factor in the carboxymethylation of chitosan. The alkalization step is essential to activate the hydroxyl and amino groups of chitosan, making them available for reaction with the carboxymethylating agent. researchgate.net
Research has shown that the degree of substitution (DS) of CMCS is strongly dependent on the NaOH concentration. iaamonline.org Generally, the DS increases with an increase in NaOH concentration up to an optimal point. mdpi.com For instance, one study reported that the DS increased as the NaOH concentration was raised to 50% (w/v). mdpi.com A 50% NaOH solution is often considered optimal for the carboxymethylation process. japsonline.com However, excessively high alkali concentrations, for example above 60%, can lead to a decrease in the DS. iaamonline.orgmdpi.com This is attributed to a side reaction between the excess NaOH and the chloroacetic acid, which reduces the amount of reactant available for the carboxymethylation of chitosan. iaamonline.org
At lower NaOH concentrations, the rigid crystalline structure of chitosan may not be sufficiently disrupted, hindering the penetration of the carboxymethylating agent and resulting in a lower DS. iaamonline.org Conversely, an optimal alkali concentration facilitates the swelling of the chitosan polymer, allowing for efficient reaction and a higher DS. researchgate.net One study found that a 10% NaOH concentration yielded the best results in terms of purity and DS value for sodium carboxymethyl cellulose (B213188). researchgate.netnih.gov Another investigation determined that the optimal NaOH concentration for their specific process was 40% (w/v). ugm.ac.id
The following table summarizes the effect of NaOH concentration on the degree of substitution from various studies.
| NaOH Concentration (%) | Effect on Degree of Substitution (DS) | Reference |
| Up to 50% | DS increases | mdpi.com |
| 50% | Considered optimal in some studies | japsonline.com |
| Above 60% | DS decreases | iaamonline.orgmdpi.com |
| 10% | Optimal for purity and DS in a specific study | researchgate.netnih.gov |
| 40% | Determined as optimal in another study | ugm.ac.id |
Impact of Reaction Temperature on Carboxymethylation Yield and Specificity
Reaction temperature is another pivotal parameter that significantly affects the yield, degree of substitution (DS), and the specificity of the carboxymethylation reaction (i.e., whether substitution occurs at the O- or N-position).
The yield of this compound has been observed to increase with rising etherification temperatures. impactfactor.org One study found that conducting the reaction at 90°C resulted in the highest yield (209.50 ± 0.50%), solubility (87.33 ± 2.52%), and degree of substitution (0.86). impactfactor.orgresearchgate.net This suggests that higher temperatures can enhance the reaction rate and efficiency.
Temperature also influences the site of carboxymethylation. Lower temperatures, typically in the range of 0–10°C, favor O-substitution, leading predominantly to the formation of O-carboxymethyl chitosan. researchgate.netmdpi.com Conversely, higher reaction temperatures tend to promote N-substitution, resulting in N-carboxymethyl chitosan or N,O-carboxymethyl chitosan. scielo.brredalyc.org For instance, N-substitution is reported to be dominant at high temperatures, with an optimal reaction temperature for N-CMCH synthesis being 90°C. mdpi.com Studies have shown that CMCS prepared at temperatures between 20°C and 60°C can become insoluble near neutral pH due to increased carboxymethylation. researchgate.net A common temperature used for the synthesis of water-soluble CMCS is 50°C. japsonline.commdpi.comnih.gov
The optimal temperature for carboxymethylation often represents a balance between achieving a high reaction rate and DS while minimizing potential side reactions. researchgate.net For example, one study identified 60°C as the optimum reaction temperature. ugm.ac.id
The table below presents findings on the influence of reaction temperature.
| Temperature (°C) | Outcome | Reference |
| 0-10 | Favors O-substitution | researchgate.netmdpi.com |
| 20-60 | Can lead to insolubility at neutral pH | researchgate.net |
| 50 | Commonly used for water-soluble CMCS | japsonline.commdpi.comnih.gov |
| 60 | Identified as optimal in one study | ugm.ac.id |
| 90 | Highest yield, solubility, and DS in one study | impactfactor.orgresearchgate.net |
| 90 | Optimal for N-CMCH synthesis | mdpi.com |
Role of Solvent Systems and Solvent Ratios (e.g., Isopropanol/Water)
The solvent system employed in the carboxymethylation of chitosan plays a crucial role in the reaction's efficiency and the properties of the resulting product. A common solvent system is a mixture of isopropanol and water. scielo.br Isopropanol is used as a suspending medium for the chitosan, while water is necessary for dissolving the alkali and facilitating the reaction.
The ratio of water to isopropanol in the reaction solvent can influence the degree of carboxymethylation. An increase in the water/isopropanol ratio has been shown to decrease the fraction of carboxymethylation. researchgate.net This is because the solvent polarity affects the ability of the carboxymethylating agent to penetrate the cellulose structure. nih.gov A higher polarity of the solvent can enhance this penetration. nih.gov
For instance, a typical procedure involves dispersing purified chitosan in isopropanol, followed by the addition of aqueous NaOH. scielo.brredalyc.org The monochloroacetic acid is also often dissolved in isopropanol before being added to the reaction mixture. scielo.brjapsonline.com The use of a solvent mixture like isopropanol:ethanol (50:50) has been reported to yield a higher degree of substitution compared to an isopropanol:isobutanol (30:70) mixture, indicating the importance of the specific organic solvent used. nih.gov
The following table illustrates the impact of different solvent systems.
| Solvent System | Observation | Reference |
| Increased water/isopropanol ratio | Decreased fraction of carboxymethylation | researchgate.net |
| Isopropanol:ethanol (50:50) | Higher degree of substitution | nih.gov |
| Isopropanol:isobutanol (30:70) | Lower degree of substitution | nih.gov |
Effect of Chitosan Particle Size on Carboxymethylation Kinetics and Product Characteristics
The particle size of the initial chitosan material has a significant impact on the kinetics of the carboxymethylation reaction and the characteristics of the final this compound product. mdpi.com
Studies have demonstrated that a decrease in chitosan particle size leads to an increase in the yield, degree of substitution (DS), and water solubility of the synthesized CMCS. mdpi.com For example, chitosan powders with particle sizes of 75, 125, 250, 450, and 850 µm were used to synthesize CMCS, and it was found that the smaller the particle size, the higher the yield and DS. mdpi.comnih.gov
This phenomenon is attributed to the larger surface area available for reaction in smaller particles. mdpi.com A higher surface area allows for more potential collisions between the chitosan particles and the reactants, leading to a higher conversion of chitosan to CMCS. mdpi.comnih.gov This increased conversion is reflected in a higher DS and, consequently, greater water solubility due to the introduction of more polar carboxymethyl groups. mdpi.com
Furthermore, the physical properties of films made from CMCS are also influenced by the particle size of the parent chitosan. Films prepared from CMCS synthesized with smaller chitosan particles have been shown to exhibit improved mechanical properties, such as increased tensile strength and elongation at break. mdpi.com This is because the higher DS in CMCS from smaller particles leads to stronger intermolecular forces between the polymer chains. mdpi.com
The table below summarizes the effects of chitosan particle size.
| Chitosan Particle Size | Effect on CMCS Properties | Reference |
| Decreased | Increased yield | mdpi.comnih.gov |
| Decreased | Increased degree of substitution (DS) | mdpi.comnih.gov |
| Decreased | Increased water solubility | mdpi.comnih.gov |
| Decreased | Improved mechanical properties of CMCS films | mdpi.com |
Advanced Synthesis Techniques for this compound
In addition to conventional synthesis methods, advanced techniques are being explored to prepare this compound with improved efficiency and properties. One such notable method is microwave-assisted synthesis.
Microwave irradiation has been employed as a novel method for the synthesis of this compound. asianpubs.org This technique involves carrying out the carboxymethylation reaction in the presence of microwaves. It has been reported that microwave irradiation can increase the reaction speed and lead to a high yield of the product. asianpubs.org The process is typically conducted in an alkaline medium using monochloroacetic acid, similar to conventional methods. asianpubs.org The use of microwave power as a parameter can be studied and optimized to control the reaction. asianpubs.org This method offers a potentially faster and more efficient route to producing water-soluble this compound. asianpubs.org
Another approach involves the activation of chitosan prior to the carboxymethylation reaction to alter its morphology and compact structure. scispace.com This activation can change the crystallization properties of chitosan, which in turn can significantly accelerate the subsequent carboxymethylation reaction. scispace.com This pre-treatment allows for obtaining a higher yield of this compound with considerable intrinsic viscosity under milder reaction conditions and in a shorter time. scispace.com
Furthermore, the use of potassium iodide (KI) and/or ultrasonication represents another novel approach to synthesizing this compound and its derivatives. mdpi.com These methods are being investigated for their potential to enhance the reaction and produce materials with desirable properties for various applications. mdpi.com
Ultrasonication-Assisted Synthesis for Enhanced Reaction Efficiency
Ultrasound-assisted synthesis has emerged as a promising technique to enhance the efficiency of this compound (CMCS) production. This method utilizes ultrasonic waves to create acoustic cavitation in the reaction medium, which generates localized high pressures and temperatures, leading to the formation of highly reactive radicals. These conditions can accelerate the carboxymethylation process, resulting in higher yields and potentially altered physicochemical properties of the final product. mdpi.comresearchgate.net
The application of ultrasonication can significantly reduce reaction times and temperatures compared to conventional methods. For instance, studies have shown that the use of an ultrasonic bath can facilitate the synthesis of CMCS derivatives in shorter periods. mdpi.com Research has also demonstrated that ultrasonication can be employed to produce CMCS nanoparticles with controlled particle sizes. mdpi.comnih.gov In one study, an experimental design approach was used to optimize the ultrasonication parameters for producing clindamycin (B1669177) HCl-loaded CMCS nanoparticles. The results indicated that increasing the amplitude and duration of ultrasonication led to a decrease in nanoparticle size, with an optimal size of approximately 318 nm achieved at 75% amplitude for 180 seconds. mdpi.comnih.gov This technique offers a method to not only improve reaction efficiency but also to fabricate nanostructured CMCS for advanced applications.
Table 1: Effect of Ultrasonication Parameters on this compound Nanoparticle Size
| Amplitude (%) | Time (s) | Nanoparticle Size (nm) |
|---|---|---|
| No Ultrasound | - | 543.63 ± 55.07 |
| 65 | 200 | ~320 |
| 75 | 180 | 318.40 ± 7.56 |
Radiation-Induced Synthesis and Simultaneous Sterilization Methodologies
Radiation-induced methods, particularly using gamma (γ) irradiation, offer a unique approach for the synthesis and simultaneous sterilization of this compound-based materials. ekb.egnih.gov This technique eliminates the need for chemical initiators and cross-linkers, which can be toxic, and allows for the production of hydrogels in a single step. researchgate.net The process involves exposing an aqueous solution of CMCS to a radiation source, which generates free radicals on the polymer chains, leading to cross-linking and the formation of a three-dimensional hydrogel network. ekb.egnih.gov
The properties of the resulting hydrogels, such as swelling capacity and gel fraction, can be controlled by adjusting the radiation dose and the concentration of the polymer solution. ekb.eg Generally, an increase in the irradiation dose leads to a higher cross-linking density, which in turn reduces the swelling capacity of the hydrogel. ekb.egsavvysciencepublisher.com For example, in the preparation of CMCS/chitosan hydrogels, increasing the gamma irradiation dose from 2.6 to 5.2 kGy resulted in a decreased swelling percentage. savvysciencepublisher.com This method is particularly advantageous for biomedical applications where sterility is a critical requirement, as the irradiation process also effectively sterilizes the material. nih.govacs.org Studies have shown that a dose of 15 kGy is sufficient to achieve sterility for lyophilized CMCS samples while maintaining desirable physical properties. nih.govacs.org
Table 2: Influence of Gamma Irradiation Dose on Swelling Behavior of CMCS/Chitosan Hydrogels
| Irradiation Dose (kGy) | Swelling Percentage |
|---|---|
| 2.6 | Highest |
| 3.5 | Intermediate |
| 5.2 | Lowest |
Post-Synthesis Chemical Modifications and Grafting Strategies of this compound
Graft Copolymerization Techniques
Graft copolymerization is a versatile method to modify the properties of this compound by covalently attaching new polymeric side chains to its backbone. This technique can be used to introduce new functionalities and enhance the physical and biological properties of CMCS for specific applications. acs.org
Free Radical Polymerization: This is a common method for grafting onto CMCS. It involves the generation of free radicals on the CMCS backbone, which then initiate the polymerization of a monomer. Initiator systems such as potassium persulfate (PPS) or the hydrogen peroxide/ascorbic acid redox pair can be used to generate these radicals. researchgate.netnih.gov For example, methacrylic acid has been successfully grafted onto CMCS using ammonium (B1175870) persulfate as an initiator. researchgate.net The grafting of natural polyphenols, such as epigallocatechin gallate (EGCG), onto CMCS via a free radical procedure has also been reported to enhance its antioxidant properties. researchgate.net
Condensation Copolymerization: This technique involves the reaction between functional groups on the CMCS backbone and a monomer or polymer. For instance, the grafting of maleic acid sodium onto CMCS has been achieved, resulting in derivatives with improved superoxide (B77818) anion scavenging activity. researchgate.net
Oxidative Coupling: This method can be employed, for example, in the synthesis of chitosan-graft-polyaniline, where an oxidative-radical copolymerization reaction is initiated by an oxidizing agent like ammonium persulfate. researchgate.net
The grafting parameters, such as the concentration of initiator, monomer, and CMCS, as well as reaction temperature and time, can be optimized to control the grafting percentage and efficiency. researchgate.netresearchgate.net
Cross-linking Reactions for Hydrogel and Scaffold Formation
Cross-linking is a crucial process for transforming soluble this compound into insoluble, three-dimensional networks, such as hydrogels and scaffolds, which are widely used in biomedical applications. researchgate.netmdpi.com These cross-linked structures can absorb and retain large amounts of water or biological fluids. researchgate.net
Chemical Cross-linking: This involves the formation of covalent bonds between CMCS chains using a cross-linking agent. Aldehydes are common cross-linkers. nih.gov The Schiff base reaction, which occurs between the amino groups of CMCS and aldehyde groups of a cross-linker (like oxidized alginate), is a well-established method for chemical cross-linking. nih.gov This type of cross-linking results in hydrogels with stable structures and enhanced mechanical properties. nih.gov
Physical Cross-linking: This method relies on non-covalent interactions, such as ionic interactions, hydrogen bonds, and physical entanglements, to form a hydrogel network. nih.gov For example, ionic cross-linking can be achieved by reacting the anionic carboxyl groups of CMCS with multivalent cations.
Enzymatic Cross-linking: This technique utilizes enzymes to catalyze the formation of cross-links between polymer chains. researchgate.net Biological enzymes can catalyze the oxidation of certain compounds, which then react with CMCS. nih.gov
Radiation Cross-linking: As discussed previously, ionizing radiation like gamma rays or electron beams can be used to induce cross-linking without the need for chemical additives. researchgate.netmdpi.com This method allows for simultaneous hydrogel formation and sterilization. mdpi.com
Conjugation of this compound with Biologically Active Molecules
The conjugation of biologically active molecules to the this compound backbone is a promising strategy to develop advanced drug delivery systems and functional biomaterials. nih.govresearchgate.net This approach can enhance the solubility of hydrophobic drugs, improve their therapeutic efficacy, and introduce new biological activities to the polymer. nih.gov
Various bioactive molecules have been successfully conjugated to CMCS. For instance, the anticancer drug doxorubicin (B1662922) has been attached to CMCS via an acid-sensitive Schiff base linkage, creating a pH-sensitive prodrug that can selectively release the drug in the acidic tumor microenvironment. nih.gov Similarly, dopamine (B1211576) has been conjugated to CMCS to develop potential therapies for Parkinson's disease. nih.gov The resulting conjugates can self-assemble into nanoparticles in aqueous solutions. nih.govnih.gov
The conjugation process often involves the activation of the carboxyl groups on CMCS, followed by the formation of an amide or ester bond with the active molecule. mdpi.com This strategy not only leverages the inherent biocompatibility and biodegradability of CMCS but also imparts the therapeutic or biological functions of the conjugated molecule. researchgate.net
Table 3: Examples of Biologically Active Molecules Conjugated to this compound
| Bioactive Molecule | Linkage Type | Potential Application |
|---|---|---|
| Doxorubicin | Schiff base | pH-sensitive cancer therapy |
| Dopamine | Amide | Parkinson's disease therapy |
| Phenylethyl Resorcinol | Amide and Ester | Drug delivery |
| Folic Acid | - | Targeted drug delivery |
Fabrication of this compound-Based Hybrid Materials
The fabrication of hybrid materials by combining this compound with other components, such as inorganic nanoparticles or synthetic polymers, can lead to materials with enhanced properties and functionalities. asme.org
Incorporation of Inorganic Nanoparticles: CMCS can be used as a capping or stabilizing agent in the synthesis of inorganic nanoparticles, such as gold nanoparticles (AuNPs). scispace.com For example, AuNPs capped with CMCS have been synthesized using gamma irradiation, resulting in a hybrid material with antioxidant and potential anticancer properties. scispace.com CMCS can also be blended with materials like activated carbon to create biocomposites for applications such as heavy metal removal from wastewater. tandfonline.com In one study, a CMCS/polypropylene (B1209903) glycol @ activated carbon hybrid was developed for the efficient removal of Cr(III) ions. tandfonline.com
Integration with Synthetic Polymers: Blending CMCS with synthetic polymers is another strategy to create hybrid materials with tailored properties. For example, hydrogels based on CMCS and poly(vinylpyrrolidone) have been prepared using electron beam irradiation for drug delivery applications. nih.gov The integration of CMCS with synthetic polymers can improve mechanical strength and modify drug release characteristics. asme.orgnih.gov Ternary blends of CMCS, guar (B607891) gum, and poly(vinylpyrrolidone) have also been cross-linked using ionizing radiation to fabricate hydrogels with antibacterial and anticancer efficacy. nih.gov
Advanced Analytical Characterization of Carboxymethyl Chitosan Architectures
Thermal Analysis Techniques for Material Stability and Transitions
Thermal analysis techniques are crucial for evaluating the stability and transitional behavior of Carboxymethyl chitosan (B1678972) under heat, which is vital information for its processing and application in various fields.
TGA measures the change in mass of a sample as a function of temperature, providing a thermal decomposition profile. The TGA thermogram of Carboxymethyl chitosan typically shows a multi-stage degradation process. researchgate.net
The first stage, occurring at approximately 30-160°C, corresponds to the evaporation of absorbed and bound water molecules, with a weight loss often around 10%. japsonline.comnih.gov The second stage of decomposition generally occurs in the range of 200-290°C. nih.govresearchgate.net This stage is attributed to more complex processes, including the dehydration of the saccharide rings, depolymerization, and the decomposition of the carboxymethyl groups. nih.govresearchgate.net The final stage of degradation happens at temperatures above 280-300°C, involving the complete decomposition of the polymer backbone. researchgate.net Studies have shown that the thermal stability of CMCS can be influenced by the degree of substitution, with stability sometimes decreasing as the DS increases. researchgate.net
| Temperature Range (°C) | Event | Reference |
|---|---|---|
| 30 - 160 | Loss of absorbed water | japsonline.comresearchgate.net |
| 200 - 290 | Decomposition of functional groups and glycosidic linkages | nih.govresearchgate.net |
| >280 | Degradation of the polymer skeleton | researchgate.net |
DSC is used to study the thermal transitions of a polymer by measuring the difference in heat flow required to increase the temperature of a sample and a reference. The DSC thermogram of this compound typically displays both endothermic and exothermic events. iaamonline.orgcftri.res.in
An initial broad endothermic peak is commonly observed between 50°C and 150°C, which is associated with the evaporation of water bound to the polymer. iaamonline.orgresearchgate.net The enthalpy of this endotherm has been found to increase with a higher content of carboxymethyl groups, indicating a greater affinity for water. researchgate.net Following the water evaporation, an exothermic peak is observed at higher temperatures, generally between 270°C and 330°C. iaamonline.orgresearchgate.net This exotherm corresponds to the thermal decomposition of the polymer. iaamonline.orgcftri.res.in Unlike some polymers, a distinct glass transition temperature (Tg) is often not observed for this compound in DSC thermograms, potentially because it lies at a temperature where degradation has already begun, preventing its detection. researchgate.netnih.gov
| Temperature Range (°C) | Peak Type | Assignment | Reference |
|---|---|---|---|
| 50 - 150 | Endothermic | Evaporation of bound water | iaamonline.orgresearchgate.net |
| 270 - 330 | Exothermic | Polymer decomposition | iaamonline.orgresearchgate.net |
Chromatographic and Electrophoretic Methods for Molecular Weight and Purity
Determining the molecular weight, molecular weight distribution, and purity of this compound is critical as these parameters significantly impact its physicochemical properties and performance.
Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a widely used technique for determining the molecular weight and molecular weight distribution of polymers. For this compound, SEC separates molecules based on their hydrodynamic volume in solution. A suitable mobile phase and column set are chosen to achieve effective separation. The system is calibrated with polymer standards of known molecular weight to construct a calibration curve, from which the molecular weight of the CMCS sample can be determined. This method provides valuable information on the average molecular weight (Mw, Mn) and the polydispersity index (PDI), which indicates the breadth of the molecular weight distribution.
Potentiometric or conductimetric titration can be employed to assess the purity of the synthesized this compound and to determine the degree of substitution. scielo.br In a typical potentiometric titration, a solution of CMCS is first acidified and then titrated with a standard solution of a strong base, like sodium hydroxide (B78521). japsonline.com The equivalence points in the titration curve correspond to the neutralization of the excess strong acid and the carboxylic acid groups on the polymer chain, allowing for the calculation of the DS. japsonline.com These methods are effective for quantifying the extent of chemical modification and ensuring the purity of the final product.
Gel Permeation Chromatography (GPC) for Molecular Weight Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a critical technique for determining the molecular weight and molecular weight distribution of this compound (CMC). This method separates polymer molecules based on their size, or more precisely, their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules, which can penetrate more of the porous chromatography column material. researchgate.net
The analysis provides several key parameters: the weight-average molecular weight (Mw), the number-average molecular weight (Mn), and the polydispersity index (PDI or Mw/Mn), which describes the breadth of the molecular weight distribution. acs.orgmdpi.com A typical GPC system for CMC analysis employs a mobile phase such as a sodium acetate (B1210297) buffer (e.g., 0.4 M NaAc at pH 4.5) and columns like PL aquagel-OH. acs.org Calibration is often performed using pullulan polysaccharide standards. mdpi.comlcms.cz
Research findings have shown the utility of GPC in assessing the stability of CMC under various processing conditions. For instance, the effect of electron beam irradiation on lyophilized CMC was evaluated using GPC. The results indicated that irradiation could cause slight shifts in the molecular weight distribution curve, suggesting minor molecular changes. acs.orgresearchgate.net
Table 1: GPC Analysis of this compound Before and After Irradiation
| Sample | Mn (Da) | Mw (Da) | Mw/Mn (PDI) |
|---|---|---|---|
| Unirradiated CMC | 1.18 x 10⁵ | 2.14 x 10⁵ | 1.81 |
| Irradiated CMC (15 kGy) | 1.25 x 10⁵ | 2.15 x 10⁵ | 1.72 |
| Irradiated CMC (25 kGy) | 1.13 x 10⁵ | 2.08 x 10⁵ | 1.84 |
This table is interactive. Data sourced from a study on the effects of irradiation on CMC. acs.org
Capillary Zone Electrophoresis for Purity and Charge Analysis
Capillary Zone Electrophoresis (CZE) is a powerful analytical technique for the separation and analysis of charged molecules like this compound. It offers rapid and effective separation with high resolution, making it suitable for assessing the purity of CMC and distinguishing it from its parent polymer, chitosan.
The separation in CZE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-mass ratio. Given that CMC is an ampholytic polymer with both carboxyl (-COOH) and amino (-NH2) groups, its net charge is highly dependent on the pH of the buffer solution. iaamonline.org This property is exploited in CZE for effective analysis.
A direct CZE method has been developed for the baseline separation of high-molecular-weight chitosan and CMC without requiring pre-treatment. Optimized conditions for this separation include the use of a 50 mM sodium phosphate (B84403) buffer at a low pH of 2.0 in an untreated fused-silica capillary. Under these acidic conditions, the amino groups are protonated, imparting a positive charge that facilitates electrophoretic migration and separation. The technique has demonstrated excellent repeatability and linear response, making it applicable for identifying CMC in various samples. Furthermore, dynamic coating of the capillary with CMC has been shown to improve the reproducibility and sensitivity of CE analysis for other analytes by controlling the electroosmotic flow and reducing analyte adsorption to the capillary wall. nih.gov
Morphological and Nanostructural Characterization
Scanning Electron Microscopy (SEM) for Surface Topography and Porosity
Scanning Electron Microscopy (SEM) is an indispensable tool for visualizing the surface morphology and internal microstructure of this compound in various forms, including powders, films, hydrogels, and aerogels. SEM analysis reveals key features such as surface texture, porosity, and pore interconnectivity, which are critical to the material's functional properties. researchgate.netmdpi.com
Studies comparing chitosan to its carboxymethylated derivative show significant morphological changes after the chemical modification. The surface of raw chitosan often appears relatively smooth and non-porous, while CMC can exhibit a more porous and sometimes rougher texture. researchgate.net In the context of hydrogels and aerogels, SEM images have demonstrated the formation of highly porous, interconnected three-dimensional networks. researchgate.netnih.gov The porosity of these structures can be modulated by adjusting the concentration of CMC; for instance, increasing the polymer concentration in aerogels can lead to changes in pore size distribution. researchgate.net
In composite materials, such as CMC-based hydrogel scaffolds, SEM reveals a porous structure with a rough surface texture on the pore walls, a feature that is considered beneficial for applications like cell adhesion. nih.gov The technique is also used to observe the effects of cross-linking and the incorporation of other materials, confirming the formation of a cohesive matrix. ekb.eg
Atomic Force Microscopy (AFM) for Nanoscale Surface Features
Atomic Force Microscopy (AFM) provides higher-resolution imaging of the surface topography of this compound compared to SEM, enabling detailed characterization at the nanoscale. azom.com This technique is particularly valuable for quantifying surface roughness and visualizing the fine structural details of CMC films and hydrogels. mdpi.com
AFM has been widely utilized for the analysis of chitosan and its derivatives. azom.com It can be used to investigate the morphology of CMC-based hydrogels, including the coexistence of different phases in complex systems, such as those involving carboxymethyl cellulose (B213188). azom.commdpi.com By generating three-dimensional topographical maps, AFM allows for the precise measurement of surface features and the assessment of homogeneity. For example, AFM has been used to examine the nanostructure of chitosan thin films, providing insights into their surface characteristics. researchgate.net The technique's ability to operate in different modes, such as phase imaging, can also yield information about the material's physical properties at the nanoscale. mdpi.com
Dynamic Light Scattering (DLS) for Particle Size and Zeta Potential of Colloidal Systems
Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the particle size distribution of this compound nanoparticles, aggregates, or polymer chains in a colloidal suspension. It measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. The rate of these fluctuations is related to the particle's hydrodynamic radius, providing information on its effective size in solution. tandfonline.com
DLS has been employed to study the shape and size variations of CMC in response to environmental changes, such as the introduction of ions. For example, the interaction between CMC and Ca²⁺ ions, which can induce conformational changes in the polymer, has been investigated using DLS. tandfonline.com In the development of CMC-based nanostructures like nanosponges, DLS is essential for characterizing the final particle size. Research has reported the successful fabrication of CMC nanosponges with particle sizes in the range of 195 ± 3 nm. nih.gov
In addition to particle size, DLS systems are often equipped to measure the zeta potential of colloidal particles. Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion. A high absolute zeta potential value indicates good stability, as the particles will repel each other, preventing aggregation.
Table 2: Particle Size and Zeta Potential of a this compound-Based Nanoemulsion
| Parameter | Value |
|---|---|
| Particle Size (nm) | 294.70 |
| Zeta Potential (mV) | -25.10 |
This table is interactive. Data sourced from a study on composite films. researchgate.net
Titrimetric and Viscometric Studies for this compound Solution Properties
Titrimetric and viscometric methods are fundamental techniques for characterizing the solution properties of this compound, providing crucial information about its chemical structure and macromolecular behavior.
Titrimetric Analysis: Potentiometric and conductimetric titrations are widely used to determine the degree of substitution (DS) of this compound. researchgate.netredalyc.orgresearchtrends.net The DS represents the average number of carboxymethyl groups attached to each repeating unit of the chitosan polymer and is a critical parameter influencing its properties, such as water solubility. nih.govjapsonline.com The method typically involves dissolving the CMC sample and titrating it with a standard solution of a strong base (e.g., NaOH). redalyc.org The titration curve exhibits inflection points corresponding to the neutralization of excess acid and the carboxyl groups, allowing for the calculation of the amount of substituted groups. redalyc.orgnih.gov This approach can be refined to simultaneously determine the degree of deacetylation (DD) and the DS. researchgate.net
Viscometric Studies: Viscometry is used to investigate the hydrodynamic properties of CMC in solution. Measurements are typically performed using an Ubbelohde viscometer to determine the intrinsic viscosity [η], which relates to the size and shape of the polymer molecule. tandfonline.comresearchtrends.net The viscosity of CMC solutions is highly sensitive to several factors:
Concentration: The reduced viscosity of CMC solutions often decreases with increasing polymer concentration. tandfonline.com
pH: As pH changes, the ionization of the carboxyl and amino groups is altered, leading to conformational changes that affect viscosity. Typically, as pH increases, the reduced viscosity may first decrease and then increase. tandfonline.com
Ionic Strength: The addition of salts (e.g., NaCl, CaCl₂) shields the electrostatic repulsions between the charged groups on the polymer chain, causing the coils to contract and the viscosity to decrease. tandfonline.com
The intrinsic viscosity is also related to the polymer's viscosity-average molecular weight (Mv) through the Mark-Houwink-Sakurada equation: [η] = K(Mv)ᵃ. chitolytic.comresearchgate.net The constants K and 'a' are specific to the polymer-solvent system and provide insight into the polymer's conformation in that solvent. researchgate.netsemanticscholar.org
Table 3: Factors Affecting the Reduced Viscosity of this compound Solutions
| Factor | Observation |
|---|---|
| Increased CMC Concentration | Decreased reduced viscosity. |
| Increased pH | Reduced viscosity first decreased, then increased. |
| Addition of NaCl or CaCl₂ | Decreased reduced viscosity, with CaCl₂ having a more significant effect. |
This table is interactive. Data sourced from viscometric studies on CMC solutions. tandfonline.com
Biological Interactions and Cellular Mechanisms of Carboxymethyl Chitosan Based Systems
Biocompatibility Assessments of Carboxymethyl Chitosan (B1678972)
Biocompatibility is a critical prerequisite for any material intended for biomedical applications. CMCS is noted for its excellent biocompatibility, biodegradability, and low toxicity. nih.govmdpi.com These characteristics have been validated through numerous in vitro and in vivo studies.
The response of various cell types to CMCS has been extensively studied to determine its safety at the cellular level. These evaluations are crucial for applications in tissue engineering, drug delivery, and wound healing. mdpi.comnih.gov
Human Fibroblast Response: CMCS has been shown to be cytocompatible with human fibroblasts. Studies indicate that CMCS can promote the proliferation of normal skin fibroblasts. mdpi.com For instance, hydrogels composed of CMCS and poly(ethylene glycol) diacrylate (PEGDA) did not induce cell death in human fibroblasts and, in some formulations, significantly improved cell viability. mdpi.com Another study found that low concentrations of CMCS can facilitate the growth of human fibroblasts, with a concentration of 100 μg/mL being particularly effective. researchgate.net In contrast, CMCS membranes have been observed to support the adhesion and differentiation of skin fibroblasts better than chitosan membranes. researchgate.net
Stem Cell Viability, Proliferation, and Differentiation: CMCS-based scaffolds have demonstrated positive interactions with various types of stem cells. They have been shown to support cell attachment, proliferation, and differentiation, which are essential processes for tissue regeneration. mdpi.com For example, scaffolds made from CMCS showed good biocompatibility with human bone marrow mesenchymal stem cells (hBM-MSCs), with cell viability reported to be over 82%. mdpi.com The uniform distribution of CMCS in these scaffolds facilitates cell-matrix interactions. mdpi.com In the context of neural tissue engineering, hydrogel scaffolds composed of CMCS and gelatin, incorporated with conductive nanoparticles, were found to be conducive to the adhesion, proliferation, and neuronal differentiation of neural stem cells (NSCs). mdpi.com Similarly, CMCS grafted onto polycaprolactone (B3415563) (PCL) nanofibers significantly enhanced the cell affinity and proliferation of adipose-derived stem cells (ADSCs). nih.gov
Interactive Table: In Vitro Cytocompatibility of Carboxymethyl Chitosan
| Cell Type | CMCS-Based System | Key Findings | Reference |
|---|---|---|---|
| Human Fibroblasts | CMCS Hydrogel (with PEGDA) | Did not cause cell death; improved cell viability. | mdpi.com |
| Human Fibroblasts | CMCS solution (100 μg/mL) | Facilitated cell growth effectively. | researchgate.net |
| Human Bone Marrow Mesenchymal Stem Cells (hBM-MSCs) | CMCS Scaffold | Good biocompatibility with cell viability >82%. Supported cell attachment and proliferation. | mdpi.com |
| Neural Stem Cells (NSCs) | CMCS/Gelatin-PEDOT Hydrogel | Conducive to cell adhesion, proliferation, and neuronal differentiation. | mdpi.com |
| Adipose-Derived Stem Cells (ADSCs) | CMCS-grafted PCL Nanofibers | Significantly enhanced cell affinity and proliferation. | nih.gov |
Animal models provide a more complex physiological environment to assess the biocompatibility and inflammatory potential of biomaterials.
Animal Model Assessments: In vivo studies using laboratory rat models have confirmed the biocompatibility of CMCS hydrogels. mdpi.com When implanted subcutaneously in rats, CMCS hydrogels crosslinked with PEGDA did not show any inflammatory reactions after several days. mdpi.com This lack of a significant inflammatory response is a strong indicator of the material's compatibility with living tissue. mdpi.com The stability of the hydrogel in the biological environment was also noted, with higher concentrations of CMCS and PEGDA retaining their structure. mdpi.com These findings are crucial for applications such as wound dressings and implantable medical devices. nih.gov
Inflammatory Response Analysis: The inflammatory response to implanted CMCS materials is a key aspect of in vivo biocompatibility. The absence of significant inflammation in animal models suggests that CMCS does not trigger a strong foreign body reaction. mdpi.com Histopathological examinations of tissues in contact with CMCS hydrogels have shown a reduction in inflammatory infiltration over time, supporting the healing process. nih.gov This mild tissue response underscores the potential of CMCS as a safe biomaterial for various clinical applications. nih.govmdpi.com
Immunomodulatory Activities of this compound
Beyond its passive biocompatibility, CMCS exhibits active immunomodulatory properties, influencing the behavior of immune cells to create a pro-healing environment.
Macrophages play a pivotal role in inflammation and tissue repair, existing on a spectrum of phenotypes, classically defined as pro-inflammatory (M1) and anti-inflammatory/pro-reparative (M2). mdpi.com The ability of a biomaterial to modulate macrophage polarization is a significant therapeutic advantage. CMCS has been shown to promote the shift of macrophages from the M1 to the M2 phenotype. nih.gov This polarization towards an M2 phenotype is associated with reduced inflammation and enhanced tissue repair. nih.govresearchgate.net For instance, studies have demonstrated that CMCS can inhibit M1 polarization, thereby reducing the inflammatory phase and promoting a healing response. researchgate.netnih.gov This modulation of the M1/M2 balance is a key mechanism behind the anti-inflammatory effects of CMCS. nih.gov
CMCS exerts its anti-inflammatory effects by directly influencing the production of various cytokines, which are signaling molecules that mediate inflammation.
Research has consistently shown that CMCS can downregulate the expression of pro-inflammatory cytokines. In studies involving macrophages, CMCS treatment counteracted the elevation of tumor necrosis factor-alpha (TNF-α) mRNA levels and its subsequent release. nih.gov Other pro-inflammatory cytokines, including interleukin-6 (IL-6), interleukin-1β (IL-1β), interleukin-8 (IL-8), and interferon-gamma (IFN-γ), have also been shown to be inhibited by CMCS in various cell and animal models. nih.govnih.govoup.com
Conversely, CMCS can upregulate the expression of anti-inflammatory cytokines. A notable example is interleukin-10 (IL-10), a potent anti-inflammatory cytokine. Studies have demonstrated that CMCS can significantly increase the production of IL-10 in a dose-dependent manner, contributing to the resolution of inflammation. nih.gov
Interactive Table: Modulation of Cytokine Expression by this compound
| Cytokine | Effect of CMCS | Type | Key Findings | Reference(s) |
|---|---|---|---|---|
| Tumor Necrosis Factor-alpha (TNF-α) | Downregulation | Pro-inflammatory | Counteracted the elevation of TNF-α mRNA and protein levels. | nih.govnih.govkoreascience.kr |
| Interleukin-6 (IL-6) | Downregulation | Pro-inflammatory | Reduced expression in animal models and in vitro. | nih.govnih.govoup.com |
| Interleukin-1β (IL-1β) | Downregulation | Pro-inflammatory | Decreased concentrations in macrophages. | nih.gov |
| Interleukin-8 (IL-8) | Downregulation | Pro-inflammatory | Inhibited secretion in vitro. | nih.gov |
| Interferon-gamma (IFN-γ) | Downregulation | Pro-inflammatory | Inhibited secretion in vitro. | nih.gov |
| Interleukin-10 (IL-10) | Upregulation | Anti-inflammatory | Increased production in a dose-dependent manner. | nih.govkoreascience.kr |
Specific Cellular Mechanisms of Action Influenced by this compound
The biological effects of CMCS are underpinned by its interaction with specific cellular signaling pathways. One of the key mechanisms identified is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov The NF-κB pathway is a central regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and other cytokines. Studies have shown that CMCS can downregulate the TLR4/MyD88/NF-κB pathway in M1 macrophages, thereby suppressing the inflammatory cascade. researchgate.netnih.gov
Another pathway influenced by CMCS is the Janus kinase (JAK)/signal transducer and activator of transcription (STAT)/suppressor of cytokine signaling (SOCS) pathway. Research has indicated that CMCS can upregulate the expression of JAK1, STAT3, and SOCS3. nih.gov The activation of this pathway is associated with the upregulation of the anti-inflammatory cytokine IL-10, providing another mechanism for the anti-inflammatory and protective effects of CMCS. nih.gov
Promotion of Angiogenesis and Neovascularization
This compound (CMCS) has been shown to play a significant role in modulating angiogenesis, the physiological process through which new blood vessels form from pre-existing vessels. This activity is crucial for effective wound healing and tissue regeneration. Research indicates that CMCS-based hydrogels can accelerate blood vessel regeneration by upregulating the expression of key pro-angiogenic growth factors and markers. nih.govnih.gov
Studies have demonstrated that treatment with CMCS hydrogels leads to an increased expression of Vascular Endothelial Growth Factor (VEGF), Fibroblast Growth Factor (FGF), and CD31. nih.govnih.govbinasss.sa.cr CD31, also known as Platelet Endothelial Cell Adhesion Molecule (PECAM-1), is a crucial marker for endothelial cells, which line the interior surface of blood vessels. The upregulation of these factors collectively promotes the proliferation and migration of endothelial cells, essential steps in the formation of new capillaries. nih.govbinasss.sa.cr For instance, a hydrogel composed of this compound, oligoprocyanidins, and oxide dextran (B179266) was found to promote tube formation in vitro and enhance angiogenesis in diabetic wound models by up-regulating Hypoxia-Inducible Factor-1 alpha (HIF-1α), VEGF, and CD31. nih.gov Another study showed that a CMCS-methacrylic acid gelatin hydrogel accelerated vascular regeneration by increasing the expression of CD31, Interleukin-6 (IL-6), FGF, and VEGF. nih.gov
Interestingly, the influence of CMCS on angiogenesis can be context-dependent. While it generally promotes neovascularization in wound healing contexts, some evidence suggests it may also repress tumor angiogenesis by directly inhibiting the migration of endothelial cells and downregulating pro-angiogenic factors in that specific microenvironment. mdpi.com
Table 1: Pro-Angiogenic Factors Upregulated by this compound-Based Systems
| Factor/Marker | Function in Angiogenesis | Source(s) |
|---|---|---|
| VEGF | Stimulates proliferation and migration of endothelial cells. | nih.govnih.govbinasss.sa.cr |
| FGF | Promotes proliferation of endothelial cells and fibroblasts. | nih.gov |
| CD31 (PECAM-1) | Marker for endothelial cells; involved in cell-cell adhesion. | nih.govnih.govbinasss.sa.cr |
| HIF-1α | Transcription factor that regulates genes involved in response to hypoxia, including VEGF. | nih.gov |
| α-SMA | Marker for smooth muscle cells, indicating vessel maturation. | binasss.sa.cr |
| IL-6 | Cytokine with pro-angiogenic effects. | nih.gov |
Facilitation of Neutrophil Migration in Healing Processes
The initial phase of wound healing is characterized by inflammation, where neutrophils are the first immune cells to migrate to the injury site to clear debris and pathogens. This compound exhibits chemotactic properties for neutrophils, which helps in preventing wound infections during the early stages of healing. binasss.sa.crmdpi.com This chemotaxis is beneficial for initiating the formation of granulation tissue and the subsequent regeneration of epidermal cells. binasss.sa.cr
However, a prolonged and excessive inflammatory response can impede the healing process. CMCS-based hydrogel dressings have been observed to modulate this inflammatory phase effectively. Studies on wound healing models have shown that the application of a CMCS hydrogel leads to a shortened phase of neutrophilic infiltration. nih.gov This suggests that while CMCS helps in the initial recruitment of neutrophils, it also contributes to a quicker reduction of the inflammatory process, preventing the establishment of a chronic inflammatory state that could hinder tissue repair. nih.gov
Stimulation of Collagen Deposition and Extracellular Matrix Remodeling
A critical component of the proliferative phase of wound healing is the deposition of a new extracellular matrix (ECM), with collagen being the primary structural protein. This compound has been consistently shown to promote and enhance collagen deposition, leading to improved tissue strength and faster wound closure. mdpi.comnih.govscielo.br CMCS-based hydrogels and sponges increase collagen synthesis, in part by stimulating the activity of fibroblasts, which are the main cells responsible for producing collagen. mdpi.comscielo.br
In vivo studies using animal models have demonstrated significantly greater collagen fiber deposits in wounds treated with various CMCS hydrogel formulations. nih.govscielo.br For example, in burn wound models, the application of CMCS-based materials resulted in the notable regeneration of the epidermis and deposition of collagen fibers as early as day seven of treatment. mdpi.com
Furthermore, CMCS can influence the type of collagen produced, which is particularly relevant in pathological scarring like keloids. Research has found that CMCS can reduce the ratio of type I to type III collagen in keloid fibroblasts by specifically inhibiting the secretion of type I collagen. nih.gov In contrast, it appears to have no significant effect on the secretion of these collagen types in normal skin fibroblasts, highlighting its potential to selectively modulate fibrotic processes. nih.gov
Table 2: Effects of this compound on Collagen Deposition
| Observation | Context/Model | Finding | Source(s) |
|---|---|---|---|
| Increased Collagen Deposition | Burn wound models (rats, rabbits) | Significantly more collagen fibers observed in CMCS-treated groups. | mdpi.commdpi.comnih.govscielo.br |
| Enhanced Collagen Synthesis | In vitro fibroblast studies | CMCS promotes fibroblast activity, leading to increased collagen production. | mdpi.comscielo.br |
| Modulation of Collagen Type | In vitro keloid vs. normal fibroblasts | Inhibits secretion of Type I collagen in keloid fibroblasts, reducing the Type I/III ratio. No effect on normal fibroblasts. | nih.gov |
| Accelerated ECM Formation | Diabetic wound models | CMCS-based hydrogels significantly promote the generation of collagen. | nih.gov |
Direct Influence on Fibroblast Activity and Migration
Fibroblasts are key players in wound healing, responsible for synthesizing the ECM, promoting wound contraction, and remodeling the tissue. This compound directly and positively influences the behavior of these cells. It has been shown to improve the viability, proliferation, and migration of fibroblasts. mdpi.commdpi.comnih.gov In vitro scratch assays, which model cell migration into a wound, have demonstrated that CMCS-based materials lead to significantly faster scratch closure, indicating enhanced fibroblast migration. mdpi.comsemanticscholar.org
A notable characteristic of CMCS is its differential effect on normal versus pathological fibroblasts. Studies have shown that CMCS can specifically and significantly promote the proliferation of normal skin fibroblasts while simultaneously inhibiting the proliferation of keloid fibroblasts. mdpi.comnih.govkorea.ac.krresearchgate.net This dual activity is highly beneficial for promoting healthy tissue regeneration while preventing excessive scar formation. The stimulation of normal fibroblast activity is crucial for laying down the necessary ECM for repair, and this effect has been observed in various contexts, including diabetic wound healing where fibroblast function is often impaired. nih.gov CMCS can also stimulate macrophages to release growth factors that, in turn, regulate the migration of fibroblasts and other cells involved in the healing cascade. mdpi.comsemanticscholar.org
Table 3: Influence of this compound on Fibroblast Behavior
| Cellular Process | Effect on Normal Fibroblasts | Effect on Keloid Fibroblasts | Source(s) |
|---|---|---|---|
| Proliferation | Promotes/Stimulates | Inhibits | mdpi.comnih.govkorea.ac.krresearchgate.net |
| Migration | Promotes/Accelerates | Not specified | mdpi.commdpi.comnih.govsemanticscholar.org |
| Viability | Increases | Not specified | binasss.sa.crmdpi.com |
| Collagen Secretion | No significant effect on Type I/III ratio | Inhibits Type I collagen secretion | nih.govkorea.ac.kr |
Reactive Oxygen Species (ROS) Scavenging and Antioxidant Mechanisms
Excessive production of reactive oxygen species (ROS) at a wound site can lead to oxidative stress, damaging cells and impairing the healing process. This compound exhibits significant antioxidant properties, acting as a scavenger of free radicals. mdpi.com This activity is generally superior to that of unmodified chitosan. mdpi.com
The antioxidant mechanism of CMCS is attributed to the presence of active hydroxyl (-OH) and amino (-NH2) groups within its polymer chains. mdpi.comiaamonline.org These functional groups can donate a hydrogen atom to react with and neutralize free radicals, thereby terminating the damaging chain reactions. The scavenging ability of CMCS has been demonstrated against various types of free radicals, including 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals, superoxide (B77818) anions, and hydroxyl radicals. nih.govnih.govmdpi.comnih.gov
The effectiveness of this antioxidant activity can be influenced by the molecular weight (MW) of the CMCS, with lower MW derivatives often showing higher scavenging potential. mdpi.com For example, one study reported that low-molecular-weight CMCS had IC50 values (the concentration required to scavenge 50% of radicals) of 1.70 mg/mL for DPPH radicals and 1.37 mg/mL for ABTS radicals. mdpi.com Other research has shown that certain CMCS derivatives can achieve over 90% scavenging activity against DPPH and superoxide radicals at a concentration of 1.6 mg/mL. nih.govnih.govmdpi.com This ROS scavenging capability is crucial for protecting cells from oxidative damage and creating a more favorable environment for tissue repair, particularly in chronic wounds like those associated with diabetes where oxidative stress is a major pathological factor. nih.gov
Table 4: Antioxidant Activity of this compound and its Derivatives
| Radical Species | Scavenging Efficiency | Concentration/Condition | Source(s) |
|---|---|---|---|
| DPPH Radical | IC50 = 1.70 mg/mL | Low MW CMCS | mdpi.com |
| ABTS Radical | IC50 = 1.37 mg/mL | Low MW CMCS | mdpi.com |
| DPPH Radical | > 90% | 1.6 mg/mL (Thiourea derivatives) | nih.govmdpi.com |
| Superoxide Anion | > 90% | 1.6 mg/mL (Thiourea & Quinoline derivatives) | nih.govnih.govmdpi.comresearchgate.net |
| Hydroxyl Radical | Effective scavenging ability demonstrated | Concentration-dependent | nih.govmdpi.commdpi.com |
Interactions with Microbial Systems and Mechanisms of Inhibition
Antimicrobial Mechanisms against Bacterial Pathogens (e.g., Cell Wall/Membrane Disruption, Inhibition of Bacterial Synthesis and Metabolism)
This compound possesses broad-spectrum antimicrobial activity against a variety of bacterial pathogens, including both Gram-positive and Gram-negative bacteria. mdpi.comscielo.brmdpi.com Several mechanisms have been proposed to explain this inhibitory action.
The most widely accepted mechanism involves the electrostatic interaction between the polymer and the bacterial cell surface. mdpi.comnih.govnih.gov The carboxymethylation process enhances the solubility of chitosan over a wider pH range, and the amino groups in the CMCS structure can become protonated (-NH3+). This creates a polycationic molecule that interacts with negatively charged components on the bacterial surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria. nih.govresearchgate.net This interaction disrupts the integrity of the cell wall and cell membrane, leading to increased membrane permeability, leakage of essential intracellular contents like ions and metabolites, and ultimately, cell death. mdpi.comnih.govjfda-online.com
Another key mechanism is the chelation of metal ions. mdpi.commdpi.com CMCS can bind to divalent metal cations, such as Mg2+ and Ca2+, which are essential for stabilizing the bacterial cell membrane and act as cofactors for many bacterial enzymes. By sequestering these ions, CMCS further destabilizes the cell envelope and inhibits critical metabolic pathways. mdpi.comnih.gov
Additionally, higher molecular weight CMCS can form a dense polymer film on the surface of bacterial cells. nih.gov This film acts as a barrier, blocking the transport of essential nutrients into the cell and leading to starvation and growth inhibition. nih.gov For lower molecular weight CMCS derivatives, evidence suggests they can penetrate the compromised cell membrane, interact with nucleic acids (DNA and RNA), and interfere with transcription and protein synthesis, thereby inhibiting bacterial replication and metabolism from within. mdpi.comnih.govresearchgate.net It is important to note that the specific site of carboxymethylation matters; O-carboxymethyl chitosan, which retains free amino groups, often shows stronger antibacterial activity than N,O-carboxymethyl chitosan where the amino groups are also modified. nih.gov
Table 5: Summary of Antimicrobial Mechanisms of this compound
| Mechanism | Description | Target Bacterial Component | Source(s) |
|---|---|---|---|
| Electrostatic Interaction & Membrane Disruption | Positively charged CMCS binds to the negatively charged cell surface, altering membrane permeability and causing leakage. | Cell Wall (Teichoic acids, LPS), Cell Membrane | mdpi.commdpi.comnih.govnih.govjfda-online.com |
| Chelation of Metal Ions | Binds to essential divalent cations (e.g., Mg2+, Ca2+), destabilizing the membrane and inhibiting enzymes. | Metal ions on cell surface and in cytoplasm | mdpi.commdpi.comnih.gov |
| Nutrient Uptake Blockage | Forms an impermeable polymer layer on the cell surface, preventing nutrient transport. | Cell Surface / Porins | nih.gov |
| Inhibition of Biosynthesis | Low MW CMCS can enter the cell and interfere with DNA replication, transcription, and protein synthesis. | DNA, RNA, Ribosomes | mdpi.comnih.govresearchgate.net |
Antifungal Mechanisms of Action
The antifungal properties of this compound (CMCS) are multifaceted, stemming from its unique physicochemical characteristics which allow it to interact with and disrupt fungal cellular structures and metabolic processes. As a derivative of chitosan, CMCS retains and often enhances the inherent antimicrobial activities of its parent polymer, largely due to its improved solubility across a wider pH range. nih.govnih.gov The primary mechanisms underlying its fungicidal or fungistatic effects involve direct interactions with the cell envelope, disruption of cellular transport and integrity, sequestration of essential nutrients, and the induction of oxidative stress.
Interaction with the Fungal Cell Wall
The initial point of contact between this compound and a fungal cell is the cell wall, a rigid structure primarily composed of chitin (B13524), glucans, and proteins that is essential for maintaining cellular integrity and shape. nih.govapsnet.org The polycationic nature of chitosan and its derivatives, including CMCS, is fundamental to this interaction. The positively charged amino groups on the CMCS backbone engage in electrostatic interactions with negatively charged components on the fungal cell surface, such as phospholipids (B1166683), teichoic acids, and proteins.
This binding can interfere with the normal function of cell wall-associated enzymes that are critical for cell growth and morphogenesis. frontiersin.org Research on chitosan has shown that sensitivity to the polymer is linked to the composition of the fungal cell wall; for instance, fungi with a high glucan-to-chitin ratio tend to be more resistant. nih.gov Furthermore, some pathogenic fungi have developed evasion strategies, such as converting chitin to chitosan via chitin deacetylases, to protect their hyphae from plant-derived chitinases, which underscores the importance of this outer layer in fungal defense and survival. nih.gov By binding to the cell wall, CMCS can disrupt its structural integrity, creating a more permeable barrier and facilitating further damage to the cell.
Disruption of the Plasma Membrane
Following interaction with the cell wall, CMCS can compromise the underlying plasma membrane, leading to a loss of cellular homeostasis and eventual cell death. The primary mechanism is believed to be the electrostatic interaction between the positively charged CMCS and the negatively charged phospholipids of the fungal membrane. This interaction disrupts the membrane's stability and integrity. nih.gov
Studies on chitosan have demonstrated that this disruption leads to increased membrane permeability. nih.govnih.gov This permeabilization has several critical consequences:
Leakage of Intracellular Components: The damaged membrane allows for the uncontrolled efflux of essential small molecules and ions, such as potassium ions (K+), from the cytoplasm. nih.gov
Dissipation of Membrane Potential: The integrity of the plasma membrane is crucial for maintaining the electrochemical gradient (membrane potential) necessary for vital cellular processes, including nutrient transport and energy production. CMCS-induced damage leads to the dissipation of this potential. nih.gov
Inhibition of Membrane-Bound Enzymes: The activity of essential membrane-bound enzymes, such as H+/K+ ATPase, can be significantly decreased, further disrupting cellular function. nih.gov
Research using fluorescent probes like propidium (B1200493) iodide (PI), which can only enter cells with compromised membranes, has visually confirmed that chitosan treatment leads to irreversible cell membrane damage in various fungal species. nih.gov
Chelation of Essential Nutrients
This compound is an effective chelating agent, capable of binding to divalent metal ions. nih.govnih.gov Many essential enzymes required for fungal growth and metabolism are metalloenzymes, meaning they require metal ions such as zinc (Zn²⁺), copper (Cu²⁺), or iron (Fe²⁺) as cofactors.
By chelating these essential metal ions in the extracellular environment, CMCS can effectively create a nutrient-deprived state for the fungal cells. nih.gov This sequestration inhibits the activity of critical enzymes involved in various metabolic pathways, ultimately suppressing fungal growth and proliferation. The strong chelating ability of CMCS provides an indirect but potent antifungal mechanism that complements its direct disruptive effects on the cell envelope.
Induction of Reactive Oxygen Species (ROS)
Another significant antifungal mechanism of this compound involves the induction of oxidative stress within fungal cells. Treatment with chitosan and its derivatives has been shown to increase the intracellular production of reactive oxygen species (ROS), such as superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂). nih.govfrontiersin.org
ROS are highly reactive molecules that can cause widespread damage to cellular components:
Lipid Peroxidation: ROS can attack and oxidize polyunsaturated fatty acids in the cell membrane, leading to a loss of membrane fluidity and integrity, which exacerbates the direct membrane-disrupting effects of CMCS. nih.gov
Protein and DNA Damage: Oxidative damage to proteins can lead to enzyme inactivation and loss of function. Similarly, damage to DNA can result in mutations and interfere with transcription and replication, ultimately triggering cell death pathways. frontiersin.org
The accumulation of ROS overwhelms the fungal cell's antioxidant defense systems, leading to a state of severe oxidative stress and contributing significantly to the fungicidal activity of this compound. nih.govmsu.ru
Research Findings on Antifungal Mechanisms of Chitosan Derivatives
Summary of Key Antifungal Actions
Emerging Research Directions and Future Perspectives in Carboxymethyl Chitosan Studies
Development of Multifunctional Carboxymethyl Chitosan (B1678972) Composites and Hybrid Materials
The development of multifunctional composites and hybrid materials based on carboxymethyl chitosan is a rapidly advancing area of research. By combining CMCS with other polymers, nanoparticles, or bioactive molecules, researchers are creating advanced materials with synergistic properties tailored for specific applications. These materials often exhibit enhanced mechanical strength, improved biological activity, and controlled release capabilities.
One significant area of focus is the development of CMCS-based hydrogels for wound healing. For instance, a sprayable hydrogel composed of this compound and Turkish gall extract has demonstrated rapid gelation, antioxidant, antibacterial, hemostatic, and anti-inflammatory properties. nih.gov In animal models, this hydrogel significantly accelerated wound healing by enhancing re-epithelialization and collagen deposition. nih.gov Similarly, hybrid hydrogels of chitosan and carboxymethyl cellulose (B213188) loaded with nano-curcumin have shown potential for synergistic diabetic wound repair by promoting cell migration and proliferation. nih.gov
In the field of drug delivery, CMCS is being formulated into hybrid micro- and macroparticles. Novel carboxymethyl cellulose-chitosan hybrid particles have been successfully developed for the encapsulation of probiotic bacteria, demonstrating pH-sensitive swelling properties that are promising for intestinal delivery. nih.gov Another approach involves creating composite microparticles of CMCS and poly(γ-glutamic acid) with a dual-network structure, which improves the hydrophilicity and swelling behavior for encapsulating hydrophilic drugs. mdpi.com
| Material | Components | Key Features | Potential Application |
| TC gel | This compound, Turkish gall extract | Rapid gelation, antioxidant, antibacterial, hemostatic, anti-inflammatory | Wound healing |
| CMC-Cht hybrid particles | Carboxymethyl cellulose, Chitosan | pH-sensitive swelling | Probiotic encapsulation |
| CMCS/PGA composite microparticles | This compound, Poly(γ-glutamic acid) | Improved hydrophilicity and swelling | Hydrophilic drug delivery |
| CMC-MMT hybrid material | This compound, Montmorillonite | High adsorption capacity | Environmental remediation |
Design and Optimization of Smart and Responsive this compound Systems (e.g., pH-sensitive, ROS-sensitive, Temperature-responsive)
A key area of innovation in this compound research is the design of "smart" systems that can respond to specific environmental stimuli. These responsive materials are particularly promising for targeted drug delivery, as they can be engineered to release their payload at a specific site of action in response to physiological cues.
pH-Responsive Systems: The inherent pH sensitivity of this compound, due to its amino and carboxyl groups, makes it an excellent candidate for developing pH-responsive drug delivery systems. researchgate.net For example, hydrogels composed of CMCS and sodium alginate have been designed for the on-demand release of carvacrol, with the release mechanism being controlled by the pH of the surrounding environment. researchgate.net These systems can be tailored to release drugs in the acidic microenvironment of tumors or at specific locations within the gastrointestinal tract.
ROS-Responsive Systems: Reactive oxygen species (ROS) are often overproduced at sites of inflammation and in tumor microenvironments. This has led to the development of ROS-responsive CMCS-based systems. A novel ROS-responsive carrier has been synthesized by the amidation reaction between this compound and methionine. nih.gov This system can effectively encapsulate astaxanthin (B1665798) and release it in a controlled manner in a high-ROS environment, thereby alleviating oxidative damage in intestinal cells. nih.gov
Temperature-Responsive Systems: Thermoresponsive polymers can be grafted onto the this compound backbone to create temperature-sensitive hydrogels. By incorporating polymers like poly(N-isopropylacrylamide), hydrogels can be fabricated that exhibit a lower critical solution temperature (LCST), causing them to undergo a phase transition and release an entrapped drug in response to temperature changes. researchgate.netnih.gov This "on-off" switchable release property is highly desirable for controlled drug delivery applications.
| Stimulus | Responsive Moiety | Mechanism of Action | Example Application |
| pH | Amino and carboxyl groups | Swelling/deswelling based on protonation state | Colon-targeted drug delivery |
| ROS | Thioether linkages (e.g., from methionine) | Oxidation from hydrophobic thioether to hydrophilic sulfone | Targeted release at inflammation sites |
| Temperature | Poly(N-isopropylacrylamide) | Phase transition above lower critical solution temperature | On-demand drug release |
Translational Research Challenges and Regulatory Considerations for Clinical Implementation
Despite the promising preclinical data, the translation of this compound-based products from the laboratory to clinical practice faces several challenges. These hurdles span scientific, manufacturing, and regulatory domains. A significant challenge lies in bridging the gap between scientific discovery and business development, which includes securing funding and developing a commercially viable product. cytivalifesciences.com
Scaling up the production of CMCS-based materials from laboratory batches to industrial-scale manufacturing while maintaining consistent quality and performance is a major hurdle. mdpi.com This requires robust and reproducible synthesis and purification processes. Furthermore, the characterization of these materials needs to be thorough to ensure their safety and efficacy. youtube.com
Navigating the regulatory approval process is another critical step. cytivalifesciences.com For any biomedical application, CMCS and its composite materials must meet stringent regulatory standards for biocompatibility, toxicity, and performance. researchgate.net While chitosan itself has been approved by the U.S. Food and Drug Administration (FDA) for certain applications, such as in hemostatic wound dressings, each new derivative or formulation must undergo a rigorous evaluation. researchgate.netnih.gov The regulatory pathway can be complex and requires a deep understanding of the requirements for medical devices or drug delivery systems. youtube.com
Key translational challenges include:
Scalability: Developing manufacturing processes that are scalable, cost-effective, and produce a consistent product.
Biocompatibility: Ensuring the long-term safety and biocompatibility of the final product, including any potential degradation products.
Regulatory Approval: Navigating the complex regulatory landscape for medical devices and pharmaceuticals.
Clinical Trials: Designing and conducting well-controlled clinical trials to demonstrate safety and efficacy in humans.
Sustainable Production and Green Synthesis Routes for this compound
Traditionally, the synthesis of this compound involves the use of harsh chemicals and organic solvents, which raises environmental concerns. rawdatalibrary.net Consequently, there is a growing interest in developing sustainable and green synthesis routes for CMCS. These methods aim to reduce the use of hazardous reagents, minimize waste generation, and utilize renewable resources.
One promising green synthesis approach involves the use of microwave irradiation. This method can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov An in situ green synthesis of antimicrobial this compound-nanosilver hybrids has been demonstrated using microwave irradiation in an aqueous medium with non-toxic chemicals. nih.gov
Another strategy focuses on the use of eco-friendly reagents and solvents. For instance, research is being conducted on enzymatic modifications of chitosan, which could offer a more environmentally benign alternative to chemical synthesis. nih.gov The use of ultrasonication is also being explored as a way to enhance the efficiency of the carboxymethylation reaction, potentially reducing the need for harsh reaction conditions. mdpi.comresearchgate.net
The development of eco-friendly hybrid biocomposites is also gaining traction. This compound has been combined with polypropylene (B1209903) glycol and activated carbon to create a biocomposite for the efficient removal of heavy metal ions from aqueous solutions, presenting a low-cost and environmentally friendly remediation tool. tandfonline.com
| Green Synthesis Approach | Key Features | Advantages |
| Microwave Irradiation | Rapid heating, shorter reaction times | Reduced energy consumption, faster synthesis |
| Ultrasonication | Enhanced reaction kinetics | Improved efficiency, potentially milder conditions |
| Eco-friendly Reagents | Use of enzymes or less hazardous chemicals | Reduced environmental impact, safer processes |
| Aqueous Media | Elimination of organic solvents | Reduced toxicity and pollution |
Integration with Artificial Intelligence and Machine Learning for Predictive Material Design and Optimization
AI can also be employed for the optimization of synthesis and formulation parameters. Response surface methodology, a statistical technique often used in conjunction with ML, has been applied to optimize the synthesis of this compound to achieve a high degree of substitution and solubility. nih.govresearchgate.net
The future of CMCS research will likely involve a closed-loop system where AI algorithms design new material formulations, which are then synthesized and tested using automated robotic platforms. The experimental data generated would then be fed back into the AI model to further refine its predictive capabilities, creating a high-throughput platform for materials discovery. youtube.com
| AI/ML Application | Description | Potential Impact |
| Predictive Modeling | Using algorithms to predict material properties based on composition and structure. | Accelerated discovery of new materials with desired functionalities. |
| Formulation Optimization | Optimizing the ratios of components in a composite to achieve target properties. | Enhanced performance and efficacy of CMCS-based systems. |
| Process Optimization | Identifying the optimal synthesis conditions (e.g., temperature, time, reagent concentration). | Improved reaction yields, purity, and cost-effectiveness. |
| High-Throughput Screening | Virtually screening large libraries of potential CMCS derivatives and formulations. | Rapid identification of promising candidates for further experimental investigation. |
Q & A
Basic Research Questions
Q. What are the key synthesis strategies for carboxymethyl chitosan, and how do reaction conditions influence substitution patterns (O- vs. N-carboxymethylation)?
- Methodological Answer : CMC synthesis typically involves reacting chitosan with monochloroacetic acid under alkaline conditions. The substitution site (O- or N-carboxymethylation) depends on reaction parameters like pH, temperature, and reagent ratios. For example:
- Direct alkylation : NaOH activates hydroxyl groups for carboxymethylation, favoring O-substitution.
- Reductive alkylation : Targets amine groups for N-substitution under controlled pH.
Characterization via FTIR (e.g., C=O stretching at ~1600 cm⁻¹) and ¹H-NMR (peaks at δ 3.2–4.0 ppm for carboxymethyl protons) is critical to confirm substitution patterns .
Q. How do researchers validate the degree of substitution (DS) in CMC, and what analytical techniques are most reliable?
- Methodological Answer : DS is quantified using titrimetry (acid-base titration for -COOH groups) or ¹H-NMR (integrating carboxymethyl vs. glucosamine proton signals). For instance, a DS of ≥80% is achievable with optimized molar ratios of monochloroacetic acid to chitosan .
Q. What are the standard protocols for assessing CMC’s biocompatibility in tissue engineering applications?
- Methodological Answer :
- In vitro : Cell viability assays (e.g., MTT) using fibroblast or osteoblast cell lines.
- In vivo : Implant CMC scaffolds in animal models (e.g., rat calvarial defects) and monitor inflammatory markers (e.g., IL-6, TNF-α) .
Advanced Research Questions
Q. How can experimental design (e.g., factorial models) optimize CMC functionalization for targeted drug delivery?
- Methodological Answer : A two-level factorial design (variables: molecular weight, carboxymethyl substitution %, molar ratio) effectively models grafting efficiency. For example:
- Variables : Molecular weight (40 vs. 400 kDa), substitution (0% vs. 60%), and molar ratio (1:1 vs. 16:1 FA:NH₂).
- Outcome : Higher substitution (60%) and lower molecular weight (40 kDa) maximize folic acid grafting efficiency (p < 0.05 via ANOVA) .
- Validation : Use Design of Expert software for interaction analysis and model refinement .
Q. How do conflicting data on CMC’s antibacterial activity arise, and what factors influence its efficacy?
- Methodological Answer : Discrepancies stem from variations in:
- Substitution type : N,O-CMC shows stronger antibacterial activity against E. coli than O-CMC due to enhanced cationic charge density.
- Molecular weight : Low-MW CMC penetrates bacterial membranes more effectively.
- Test protocols : ASTM E2149-13 standardizes dynamic contact time and inoculum size .
Q. What advanced strategies enhance CMC’s pH-responsive drug release in colon-targeted delivery systems?
- Methodological Answer :
- Crosslinking : Glutaraldehyde-crosslinked CMC hydrogels show <20% drug release at gastric pH (1.2) vs. >80% at colonic pH (7.4).
- Composite systems : Blending CMC with alginate or LAPONITE® improves mechanical stability and sustained release kinetics (e.g., ornidazole over 24 hours) .
Q. How can mixed-methods research address gaps in CMC’s dual functionality (e.g., antioxidant + drug carrier)?
- Methodological Answer :
- Quantitative : Measure DPPH radical scavenging (%) and drug encapsulation efficiency (%) via UV-Vis.
- Qualitative : Conduct thematic analysis of in vitro/in vivo studies to identify synergies or trade-offs. Example: CMC-silk fibroin grafts show 85% antioxidant activity (quantitative) but require optimization for mechanical stability (qualitative feedback) .
Critical Considerations
- Contradictions in Data : Conflicting reports on CMC’s moisture retention vs. drug release efficiency highlight the need for standardized characterization protocols (e.g., ISO 20743 for antibacterial testing) .
- Emerging Applications : CMC’s role in 3D bioprinting (e.g., bioink for cartilage regeneration) requires optimizing rheological properties (e.g., shear-thinning behavior) via viscometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
